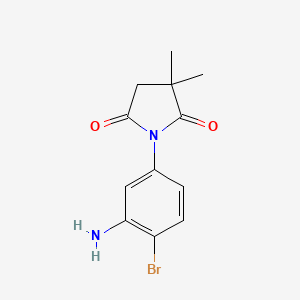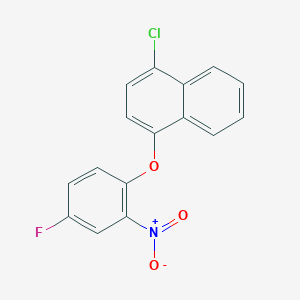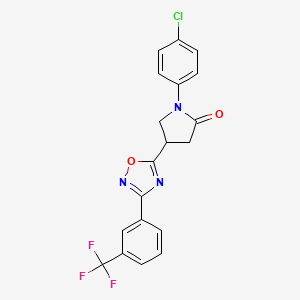phosphoroso}benzene CAS No. 1009516-15-7](/img/structure/B2885004.png)
{[5-methyl-2-(propan-2-yl)cyclohexyl](phenylamino)phosphoroso}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene is a complex organic compound that features a cyclohexyl ring substituted with a methyl and an isopropyl group, a phenylamino group, and a phosphoroso group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring with the desired substituents. The phenylamino group can be introduced through a nucleophilic substitution reaction, while the phosphoroso group is added via a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoroso group to other phosphorus-containing groups.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoroso oxides, while substitution reactions can produce a variety of phenylamino derivatives.
Scientific Research Applications
{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, while the phosphoroso group may participate in phosphorylation processes. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in having an amine group attached to a benzene ring.
2-Aminoethyl methacrylate: Contains an amino group and is used in polymer synthesis.
Uniqueness
{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene is unique due to its combination of a cyclohexyl ring with specific substituents and a phosphoroso group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NOP/c1-17(2)21-15-14-18(3)16-22(21)25(24,20-12-8-5-9-13-20)23-19-10-6-4-7-11-19/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRSKIORQJWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
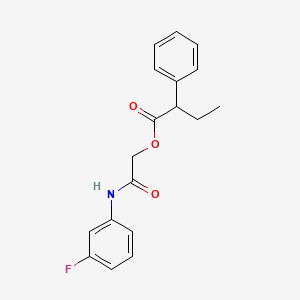
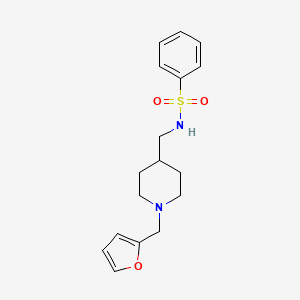
![4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B2884925.png)
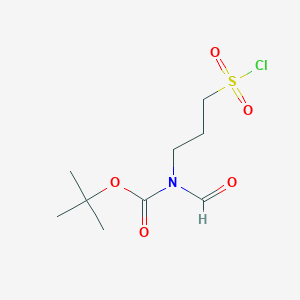
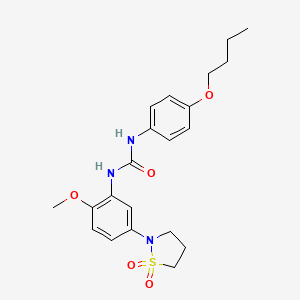

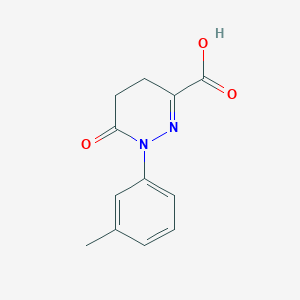
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
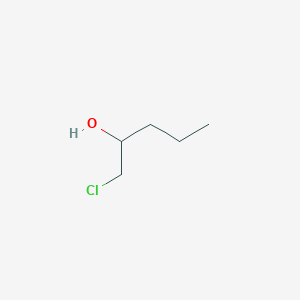
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)
![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2884936.png)
